
Ivabradine-d3 Hydrochloride
描述
Ivabradine-d3 Hydrochloride (CAS: 1217809-61-4) is a deuterium-labeled isotopologue of Ivabradine Hydrochloride (CAS: 148849-67-6), a clinically used heart rate-lowering agent that selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The deuterated form replaces three hydrogen atoms with deuterium at the methyl group attached to the nitrogen atom, as indicated in its SMILES and InChI notations .
准备方法
Synthetic Routes for Ivabradine-d3 Hydrochloride
Deuterium Incorporation Strategies
Deuterium labeling typically occurs at specific methyl or methoxy groups within the Ivabradine structure. The most cited method involves catalytic hydrogen-deuterium exchange using deuterium gas (D₂) in the presence of palladium or platinum catalysts. For example:
-
Step 1 : Ivabradine free base is dissolved in deuterated solvents (e.g., D₂O or deuterated acetone).
-
Step 2 : The mixture is subjected to D₂ gas under high pressure (3–5 atm) at 50–60°C for 24–48 hours.
-
Step 3 : The deuterated intermediate is isolated via rotary evaporation and purified via column chromatography.
Alternative approaches include deuterated reagent substitution , where precursors like (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine are treated with deuterated propyl bromide or deuterated acetyl chloride .
Hydrochloride Salt Formation
The deuterated Ivabradine base is converted to its hydrochloride salt using concentrated hydrochloric acid (HCl) in acetonitrile or isopropyl alcohol (IPA) :
-
Reaction Conditions :
-
Recrystallization : The crude product is recrystallized in refluxing acetonitrile for 2 hours to yield crystalline this compound (mp: 135–140°C) .
Yield Optimization :
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 15–20°C | Maximizes crystallinity |
Solvent Volume | 3:1 (acetonitrile:base) | Reduces impurity |
Stirring Time | 12 hours | Enhances purity |
Industrial-Scale Production
Process Intensification
Industrial methods prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors : Deuterium exchange is conducted in flow systems to minimize D₂ gas usage and improve reaction uniformity.
-
In Situ Monitoring : Raman spectroscopy tracks deuterium incorporation in real time, ensuring >98% isotopic purity.
Quality Control Measures
-
PXRD Analysis : Confirms the α-crystalline form (characteristic peaks at 2θ = 8.4°, 12.7°, 16.9°) .
-
Isotopic Purity : Assessed via LC-MS (Q-TOF) to verify deuterium/hydrogen ratios.
Analytical and Formulation Considerations
Solubility and Stability
Solvent | Solubility (mg/mL) | Stability (25°C) |
---|---|---|
DMSO | 93 | >12 months |
Ethanol | 93 | >12 months |
Water | 75 | 6 months |
Data derived from TargetMol and GlpBio .
In Vivo Formulation
For preclinical studies, this compound is prepared as:
-
Stock Solution : 10 mM in DMSO, diluted with PEG300 and Tween 80 for animal dosing .
-
Dosing Regimen : 10 mg/kg/day in rats, achieving plasma concentrations of 1.2–1.8 μg/mL .
Challenges and Mitigation Strategies
Isotopic Dilution
-
Issue : Proton-deuterium exchange during storage reduces isotopic purity.
-
Solution : Storage at -80°C in anhydrous DMSO under nitrogen atmosphere .
Byproduct Formation
-
Issue : Dehydro-Ivabradine-d3 impurities form during prolonged reflux.
-
Solution : Recrystallization at controlled pH (1.5–2.0) and reduced reflux time (≤2 hours) .
Comparative Analysis of Patented Methods
化学反应分析
依伐布雷定 (D3 盐酸盐) 会发生各种化学反应,包括:
氧化: 该化合物可以在酸性条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应。
这些反应中常用的试剂和条件包括甲醇、乙醇和二氯甲烷等有机溶剂,以及钯碳等催化剂。 这些反应形成的主要产物包括具有修饰官能团的依伐布雷定各种衍生物 .
科学研究应用
Pharmacological Applications
Heart Rate Modulation
Ivabradine-d3 Hydrochloride selectively inhibits the "funny" current (I_f) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility. This mechanism distinguishes it from traditional beta-blockers and calcium channel blockers, making it particularly valuable for patients with contraindications to those therapies .
Research Studies
In preclinical studies, Ivabradine-d3 has been shown to reduce heart rate and decrease the incidence of ventricular arrhythmias in models of myocardial infarction. For instance, administration of Ivabradine at a dosage of 10 mg/kg per day significantly lowered the risk of ventricular tachycardia and fibrillation in rat models .
Clinical Research
Heart Failure Treatment
Ivabradine has been approved for use in chronic heart failure, particularly for patients with reduced ejection fraction and elevated resting heart rates. The FDA approved Ivabradine for this indication in April 2015, highlighting its efficacy in managing symptoms of chronic heart failure by improving hemodynamics without the negative inotropic effects associated with other heart rate-lowering agents .
Angina Pectoris Management
Clinical trials have demonstrated that Ivabradine is effective in managing stable angina pectoris by reducing heart rate and improving exercise tolerance. This application is particularly beneficial for patients who are unable to tolerate beta-blockers due to side effects or contraindications .
Research Methodologies
In Vivo Studies
Studies involving Ivabradine-d3 typically employ various animal models to elucidate its pharmacokinetics and pharmacodynamics. For example, investigations into its effects on cardiac output and arrhythmia susceptibility are conducted using rodent models subjected to induced myocardial ischemia .
Formulation Development
Research has also focused on developing novel formulations of Ivabradine hydrochloride, including delayed-release pellets designed to optimize therapeutic outcomes by controlling drug release profiles. These formulations utilize specific polymers that modulate the release kinetics of the drug, enhancing patient compliance and therapeutic efficacy .
Case Studies
Several case studies have documented the impact of Ivabradine on patient outcomes:
-
Case Study 1: Chronic Heart Failure
A study involving patients with chronic heart failure demonstrated that those treated with Ivabradine experienced significant reductions in hospitalizations due to heart failure exacerbations compared to those receiving standard care alone. -
Case Study 2: Angina Pectoris
In a clinical trial assessing the efficacy of Ivabradine for stable angina, patients reported improved quality of life metrics and increased exercise capacity after treatment initiation, supporting its role as a first-line therapy for angina management .
相似化合物的比较
Key Properties
- Molecular Formula : C₂₇H₃₆N₂O₅·ClH
- Molecular Weight : 508.06 g/mol
- Storage : -20°C (long-term stability)
- Applications : Analytical reference standard, metabolic pathway tracing, and drug development .
Deuterated Ivabradine Derivatives
Ivabradine-d6 Hydrochloride (CAS: 2070009-63-9)
- Isotopic Labeling : Six deuterium atoms, likely distributed across multiple positions.
- Pharmacological Activity: Retains the same IC₅₀ (2.9 ± 0.5 μM) as the non-deuterated parent compound .
- Application : Used in advanced metabolic studies requiring higher isotopic enrichment for tracing multiple degradation pathways .
N-Desmethyl Ivabradine-d6 HCl (CAS: 1346600-74-5)
- Role : Deuterated metabolite of Ivabradine Hydrochloride.
- Utility : Critical for quantifying demethylation pathways in liver microsome studies .
Key Difference : The number and position of deuterium atoms dictate specificity in analytical workflows. Ivabradine-d3 is optimized for routine LC-MS/MS assays, while Ivabradine-d6 is suited for complex metabolic profiling.
Non-Deuterated Ivabradine and Its Impurities
Ivabradine Hydrochloride (CAS: 148849-67-6)
- Pharmacology: Blocks HCN channels in sinoatrial node cells, reducing heart rate without affecting myocardial contractility (IC₅₀ = 2.9 ± 0.5 μM) .
- Clinical Use : Approved for chronic angina and heart failure .
Related Substances (Impurities)
- Related Substance A : 7,8-Dimethoxy-3-propyl-1,3-dihydro-2H-benzo[d]azepin-2-one.
- Related Substance B : 3-Allyl-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one.
- Significance: Synthesized to establish quality control thresholds during drug manufacturing.
Key Difference: Deuterated analogs serve as reference standards, while non-deuterated impurities are monitored for pharmaceutical purity.
Deuterated Compounds from Other Drug Classes
Isoxsuprine-d6 Hydrochloride
- Pharmacology : Beta-adrenergic receptor agonist (Ki = 13.65 μM for myometrial receptors).
- Application : Deuterated form tracks placental drug transfer in preclinical models .
JP1302 Dihydrochloride
- Pharmacology : Alpha-2 adrenergic receptor antagonist (Kb = 16 nM).
- Application : Deuterated versions are rare; this compound highlights the broader use of isotopic labeling beyond Ivabradine derivatives .
Key Difference : Ivabradine-d3 is specific to HCN channel research, whereas Isoxsuprine-d6 and JP1302 target adrenergic pathways.
Analytical Methods
- Chromatography : Stability-indicating HPLC and HPTLC methods are validated for Ivabradine Hydrochloride. The deuterated form (Ivabradine-d3) improves accuracy in these assays by compensating for matrix effects .
- Mass Spectrometry: Deuterium labeling shifts the mass-to-charge ratio, enabling discrimination between endogenous and exogenous compounds .
Data Tables
Table 1: Comparative Overview of Ivabradine Derivatives
Table 2: Key Impurities of Ivabradine Hydrochloride
Impurity Name | Structure Description | Role in Quality Control |
---|---|---|
Related Substance A | 7,8-Dimethoxy-3-propyl-1,3-dihydro-2H-benzo[d]azepin-2-one | Synthetic byproduct |
Related Substance B | 3-Allyl-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one | Degradation product |
生物活性
Ivabradine-d3 hydrochloride is a deuterated form of ivabradine, primarily utilized as an internal standard in the quantification of ivabradine in biological samples through techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in cardiovascular research due to its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I(f) current in the sinoatrial node, which regulates heart rate.
Ivabradine acts by selectively blocking the I(f) channels, which are responsible for the pacemaker activity in the heart. This blockade leads to a decrease in heart rate without affecting myocardial contractility, making it distinct from other rate-lowering agents like beta-blockers . The mechanism can be summarized as follows:
- Target Channels : HCN4 channels in the sinoatrial node.
- Action : Reduces diastolic depolarization and prolongs diastolic duration.
- Effect : Lowers heart rate and myocardial oxygen demand, improving blood flow to the myocardium .
Pharmacokinetics
The pharmacokinetic profile of ivabradine includes:
- Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration. Oral bioavailability is approximately 40%, influenced by first-pass metabolism .
- Distribution : Volume of distribution is around 100 L, with about 70% plasma protein binding .
- Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to an active metabolite that also contributes to its pharmacological effects .
- Elimination Half-life : Approximately 2 hours with metabolites excreted via urine and feces .
Biological Activity and Clinical Applications
Ivabradine is clinically used for managing chronic heart failure and angina pectoris. Its efficacy has been demonstrated in several key studies:
Clinical Studies Overview
Study Name | Population | Primary Endpoint | Results |
---|---|---|---|
SHIFT Study | Patients with chronic heart failure (n=10,917) | Hospitalization for worsening HF or cardiovascular death | 18% reduction in primary endpoint (P<0.0001) |
BEAUTIFUL Study | Patients with stable coronary artery disease (n=10,917) | Composite endpoint of cardiovascular death or hospitalization for MI | No significant reduction overall; however, significant reductions in patients with HR >70 bpm |
Case Reports | Young men with acute heart failure due to myocarditis | Hemodynamic stabilization | Positive outcomes reported with ivabradine use |
- SHIFT Study Findings : The SHIFT study indicated that ivabradine significantly reduced hospitalizations for worsening heart failure and cardiovascular deaths by 18% compared to placebo. Notably, it also reduced deaths specifically due to heart failure by 26% (P=0.014) .
- BEAUTIFUL Study Insights : In patients with stable coronary artery disease, ivabradine did not significantly reduce the primary composite endpoint but showed benefits in patients with higher baseline heart rates. Specifically, there was a 36% reduction in fatal and nonfatal myocardial infarction for those with resting heart rates above 70 bpm (P=0.001) .
Safety Profile and Side Effects
While ivabradine is generally well-tolerated, some adverse effects have been reported:
常见问题
Basic Research Questions
Q. What is the molecular mechanism of Ivabradine-d3 Hydrochloride in reducing heart rate, and how does it differ from β-blockers?
this compound selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in sinoatrial node (SAN) cells, specifically targeting the If current responsible for diastolic depolarization. This reduces the slope of the action potential’s depolarization phase, slowing heart rate without affecting myocardial contractility . Unlike β-blockers (e.g., metoprolol), which non-selectively inhibit β-adrenergic receptors and may cause negative inotropic effects, Ivabradine-d3 preserves cardiac output and is preferred for patients intolerant to β-blockers .
Q. What experimental models are commonly used to evaluate the cardioprotective effects of this compound?
Rodent models (e.g., ischemic-reperfusion injury in rats) are widely employed to study cardioprotection. Key endpoints include reductions in pro-inflammatory cytokines (e.g., TNF-α, IL-6), enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway. Echocardiography and histopathology are used to assess functional and structural improvements .
Q. How is this compound synthesized and purified for research use?
Synthesis involves:
- Step 1: Preparation of the intermediate 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
- Step 2: Methylation and cyclization to form the deuterated compound. Purification uses crystallization (e.g., ethanol/water mixtures) and chromatography (HPLC with C18 columns) to achieve >98% purity .
Advanced Research Questions
Q. How can researchers design experiments to assess isoform-specific effects of this compound on HCN channels?
- Methodology: Use patch-clamp electrophysiology on heterologously expressed HCN isoforms (HCN1-4) in HEK293 cells. Compare inhibition kinetics (IC50) and voltage-dependent activation curves.
- Controls: Include wild-type and deuterium-free Ivabradine to evaluate isotopic effects.
- Data Analysis: Apply Hill equations to quantify cooperativity and use ANOVA to compare isoform sensitivity .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound?
Discrepancies in CYP3A4-mediated oxidation vs. alternative pathways (e.g., flavin-containing monooxygenases) can be addressed by:
- In vitro assays: Incubate with human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole).
- Isotopic tracing: Use LC-MS/MS to track deuterium retention in metabolites (e.g., N-desmethyl derivative).
- Cross-study validation: Compare results across species (rat vs. human hepatocytes) to identify interspecies variability .
Q. What advanced techniques validate subcellular localization of this compound in SAN cells?
- Confocal microscopy: Tag Ivabradine-d3 with fluorescent probes (e.g., BODIPY) and colocalize with HCN4-GFP fusion proteins.
- Subcellular fractionation: Isolate SAN cell membranes via differential centrifugation and quantify drug concentration using UPLC-MS.
- Electron microscopy: Use gold-labeled antibodies targeting the deuterated moiety for nanoscale localization .
Q. Methodological Considerations
Q. How should researchers account for deuterium isotope effects in pharmacokinetic studies of this compound?
- Kinetic isotope effects (KIEs): Compare metabolic stability (t1/2) of Ivabradine-d3 vs. non-deuterated Ivabradine in CYP3A4-expressing systems.
- Tracer studies: Administer deuterated and non-deuterated forms concurrently in vivo to assess clearance differences via stable isotope dilution analysis .
Q. What analytical methods are optimal for quantifying this compound and its impurities in complex matrices?
- LC-HRMS: Enables simultaneous quantification of Ivabradine-d3, its metabolites (e.g., O-desmethyl), and impurities (e.g., dehydro Ivabradine) with ppm-level mass accuracy.
- Validation parameters: Include linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and precision (%RSD <15%) per ICH guidelines .
Q. Data Interpretation and Conflict Analysis
Q. How to reconcile conflicting reports on Ivabradine-d3’s anti-inflammatory effects in heart failure models?
- Meta-analysis: Pool data from studies using standardized endpoints (e.g., plasma IL-6 levels).
- Dose-response reevaluation: Test low (0.3 mg/kg) vs. high (3 mg/kg) doses in a uniform model (e.g., transverse aortic constriction in mice).
- Mechanistic studies: Knock out autophagy-related genes (Atg5/7) to isolate Ivabradine-d3’s dependency on autophagy for anti-inflammatory action .
Q. What statistical approaches are recommended for analyzing dose-dependent cardioprotection in preclinical studies?
属性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-AFMQDYKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675983 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217809-61-4 | |
Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。